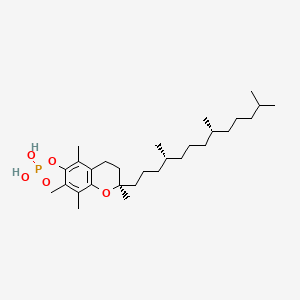

alpha-Tocopherol phosphate

Description

Historical Context of Vitamin E Derivatives Discovery

The journey into vitamin E research began in 1922, when Herbert Evans and Katherine Bishop identified a previously unknown fat-soluble dietary factor essential for preventing fetal resorption in rats. nih.govresearchgate.netencyclopedia.pub This compound was initially termed "Factor X" and later renamed vitamin E. encyclopedia.pub The name "tocopherol" was proposed in 1936, derived from the Greek words "tokos" (childbirth) and "phero" (to bear), with the "-ol" suffix indicating its alcohol structure. encyclopedia.pubmdpi.com

Vitamin E is not a single entity but a group of eight related lipophilic compounds synthesized by plants: four tocopherols (B72186) (alpha-, beta-, gamma-, delta-) and four tocotrienols (alpha-, beta-, gamma-, delta-). wikipedia.orgnih.gov These forms differ in the number and position of methyl groups on their chromanol ring. wikipedia.org Alpha-tocopherol (B171835) was isolated in 1935 and first synthesized in 1938. wikipedia.org For many years, research focused on the antioxidant properties of these compounds, particularly α-T, which acts as a potent radical scavenger protecting cell membranes from lipid peroxidation. nih.govwikipedia.org To enhance stability for use in supplements, synthetic ester derivatives like tocopheryl acetate (B1210297) were developed. wikipedia.org While the first synthesis of α-TP occurred in the 1940s, the compound remained largely a scientific curiosity for decades. hilarispublisher.com

Emergence of alpha-Tocopherol Phosphate (B84403) as a Distinct Research Focus

The modern era of alpha-tocopherol phosphate research was catalyzed by the discovery that it is a naturally occurring compound. researchgate.net Researchers detected α-TP in various animal and human tissues, including the liver and adipose tissue, as well as in a range of foods. researchgate.netresearchgate.net This finding was significant because α-TP, being water-soluble, had previously been undetectable using standard assays designed for the lipid-soluble vitamin E forms. researchgate.net Its natural presence in low nanomolar concentrations suggested it was not merely a storage form of vitamin E, but might possess its own distinct biological functions. nih.govrsc.org

The realization that cells could both synthesize α-TP from α-T (via a yet-to-be-purified α-tocopherol kinase) and hydrolyze it back (via an α-TP phosphatase) further supported the hypothesis that α-TP could be a signaling molecule. nih.govrsc.orgnih.gov This discovery prompted a re-examination of the compound, shifting its status from a synthetic derivative to a naturally occurring metabolite with potential regulatory roles. hilarispublisher.com

Scientific Rationale for Investigating Phosphorylated Tocopherols

The scientific rationale for the intense investigation into α-TP is multifaceted, grounded in its unique chemical structure and the biological activities this imparts.

Amphiphilic Nature and Bioavailability: Unlike the lipophilic α-T, α-TP is an amphiphilic molecule with a water-soluble phosphate group. ontosight.aiontosight.ai This property allows it to be more easily absorbed and transported by cells via a carrier-mediated process, potentially involving organic anion transporters. angabinteb.comontosight.ai This enhanced bioavailability and ability to function in aqueous cellular compartments provides a key reason for its investigation. ontosight.aimonash.edu

Novel Biological Activity as a Signaling Molecule: The primary antioxidant function of α-T is dependent on the hydroxyl group on its chromanol ring. wikipedia.org In α-TP, this group is phosphorylated, rendering the molecule itself inert as a direct radical-scavenging antioxidant. angabinteb.comhilarispublisher.com This structural change led researchers to hypothesize that α-TP must have other biological roles. Evidence now strongly suggests that α-TP acts as a signaling molecule, modulating signal transduction pathways and regulating gene expression more potently than α-T in many cases. nih.govrsc.orgnih.gov It has been shown to influence critical cellular events, including proliferation, apoptosis, and inflammation. researchgate.netnih.gov

Enhanced Potency and Stability: Research indicates that α-TP is highly resistant to both chemical and enzymatic hydrolysis, giving it greater stability than its parent compound. researchgate.netrsc.org Several studies have demonstrated that α-TP exhibits more potent anti-inflammatory and anti-atherosclerotic effects than α-T. angabinteb.comwiley.com For example, a mixture containing α-TP was more effective at reducing key pro-inflammatory markers and atherosclerotic lesion development in animal models compared to α-tocopherol. wiley.com This suggests that α-TP may be an "activated" form of vitamin E with distinct and powerful physiological effects. nih.govrsc.org

Interactive Data Tables

Table 1: Comparison of alpha-Tocopherol (α-T) and this compound (α-TP)

| Feature | alpha-Tocopherol (α-T) | This compound (α-TP) | Source(s) |

| Solubility | Lipophilic (fat-soluble) | Amphiphilic (water-soluble) | researchgate.netontosight.airesearchgate.net |

| Primary Function | Lipid-soluble antioxidant (radical scavenger) | Signaling molecule, gene regulation | rsc.orgnih.govwikipedia.org |

| Natural Occurrence | High concentrations in plasma and tissues | Low concentrations in plasma and tissues | angabinteb.comrsc.org |

| Cellular Uptake | Passive diffusion | Carrier-mediated transport | angabinteb.com |

| Mechanism | Donates hydrogen atom from hydroxyl group | Modulates enzyme activity and signaling pathways | rsc.orgwikipedia.org |

Table 2: Selected Research Findings on the Biological Effects of this compound (α-TP)

| Research Area | Finding | Model System | Source(s) |

| Gene Expression | Affects more genes (mostly upregulation) compared to α-T. | THP-1 monocytes and in vivo (mice) | angabinteb.com |

| Cell Proliferation | Inhibits cell proliferation more potently than α-T. | Various cell lines | nih.govrsc.org |

| Inflammation | Significantly reduces plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | Hypercholesterolemic rabbit model | wiley.com |

| Atherosclerosis | More effective in reducing lesion development compared to α-tocopherol acetate. | Hypercholesterolemic rabbit model | wiley.com |

| Apoptosis | Can convert a death signal into a survival signal, inhibiting apoptosis. | Cardiomyocytes | angabinteb.com |

| Antioxidant Action | Protects neuronal cells from glutamate-induced cytotoxicity; reduces lipid peroxidation products in vivo. | Primary cortical neuronal cells and in vivo (mice) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIUXBHZFNHITF-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221445, DTXSID50902489 | |

| Record name | D-alpha-Tocopherol phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopheryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38976-17-9, 71276-50-1 | |

| Record name | DL-α-Tocopheryl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38976-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038976179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Tocopherol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071276501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Tocopherol phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopheryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EZ83SETP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7Q15MLX1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Occurrence and Enzymatic Biogenesis of Alpha Tocopherol Phosphate

Detection and Distribution in Biological Tissues

Endogenous alpha-tocopherol (B171835) phosphate (B84403) has been consistently detected in mammalian tissues, particularly in the liver and adipose tissue. nih.govresearchgate.net These tissues are central to the body's processing and storage of lipids and fat-soluble vitamins. The presence of the phosphorylated form of vitamin E in these locations suggests it may play a role in the metabolic and storage pathways of alpha-tocopherol. researchgate.net

Research has confirmed that alpha-tocopherol phosphate is not only synthesized within the body but is also present in a wide array of foods, indicating a ubiquitous distribution in both animal and plant tissues. nih.govresearchgate.net Its identification in various food sources suggests it is a common dietary component, although it may have been previously undetected due to its chemical properties. nih.gov The table below details the levels of both alpha-tocopherol and its phosphorylated form found in select foods.

Table 1: Levels of alpha-Tocopherol and alpha-Tocopheryl Phosphate in Selected Foods

| Food Source | alpha-Tocopherol (µg/g) | alpha-Tocopheryl Phosphate (ng/g) |

|---|---|---|

| Animal Products | ||

| Lamb Liver | 5.5 | 3.1 |

| Pork Liver | 2.9 | 2.2 |

| Chicken Breast | 0.3 | 0.4 |

| Feta Cheese | 4.1 | 1.8 |

| Plant Products | ||

| Spinach | 18.2 | 1.1 |

| Avocado | 31.1 | 1.1 |

| Almonds | 211.0 | 7.9 |

| Pistachios | 26.6 | 1.1 |

This table is generated based on data available in scientific literature. researchgate.net

Enzymatic Pathways of alpha-Tocopherol Phosphorylation

The endogenous presence of this compound implies the existence of specific enzymatic pathways responsible for its synthesis and degradation. nih.gov This involves a cycle of phosphorylation and dephosphorylation, allowing for interconversion between alpha-tocopherol and its phosphate ester. nih.gov

The synthesis of this compound from alpha-tocopherol points to the action of one or more kinase enzymes. nih.govresearchgate.net Studies have characterized this putative alpha-tocopherol kinase activity in various cells, including primary human coronary artery smooth muscle cells. researchgate.net While the specific enzyme has not been definitively isolated, research suggests that the Tocopherol Associated Protein (TAP) can bind to alpha-tocopherol and stimulate its phosphorylation, possibly by facilitating its presentation to the kinase. researchgate.net This indicates a regulated enzymatic process for the production of this compound within cells. nih.govresearchgate.net

Evidence points to a dynamic interconversion between alpha-tocopherol and this compound. nih.gov While kinases are responsible for the phosphorylation of alpha-tocopherol, phosphatase enzymes are believed to mediate the reverse reaction. Studies have shown that this compound can be readily taken up by cells and hydrolyzed to release free alpha-tocopherol, suggesting it can function as a pro-vitamin E. nih.govnih.gov This enzymatic dephosphorylation, alongside the kinase-mediated phosphorylation, forms a cycle that could regulate the levels and activities of both molecules within tissues. nih.gov

Physiological Concentrations in Biological Systems

This compound is present in biological systems at low but detectable concentrations. nih.gov This suggests it may function as a signaling molecule or an active lipid mediator rather than a bulk storage form of vitamin E. The table below summarizes the observed concentrations in various biological contexts.

Table 2: Physiological Concentrations of this compound

| Biological System | Reported Concentration |

|---|---|

| Mammalian Tissues | 30–300 nM |

| Plasma | Detectable in small amounts |

This table is generated based on data available in scientific literature. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| alpha-Tocopherol |

| This compound |

| Protein Kinase C (PKC) |

Synthetic Strategies for Alpha Tocopherol Phosphate and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing alpha-tocopherol (B171835) phosphate (B84403) and its related ester analogues. These techniques often involve direct phosphorylation or the derivatization of alpha-tocopherol.

Phase Transfer Catalyzed Phosphorylation Methods

A notable method for the synthesis of α-TP involves a phase transfer catalyzed phosphorylation of phenols within a two-phase system. mdpi.com This approach is recognized for its efficiency in phosphorylating the hydroxyl group of the chromanol ring of alpha-tocopherol. While specific details of the phase transfer catalysis are proprietary to various patented methods, the general principle involves using a catalyst to facilitate the migration of a reactant from one phase into another where the reaction can occur, enabling the phosphorylation of the sterically hindered hydroxyl group of alpha-tocopherol.

Derivatization Techniques for Ester Analogues

The synthesis of ester analogues of alpha-tocopherol is a key strategy to enhance stability and modify its physicochemical properties. mdpi.com These derivatives are typically synthesized through esterification or transesterification reactions.

For instance, α-tocopheryl succinate (B1194679) can be produced by reacting α-tocopherol with succinic anhydride (B1165640). mdpi.comchemicalbook.com One method utilizes pyridine (B92270) as a catalyst in a solvent-free system to react α-tocopherol with acetic anhydride, achieving a high conversion rate. mdpi.com Another approach involves the use of nano-silica and immobilized 4-dimethylaminopyridine (B28879) to catalyze the reaction between α-tocopherol and succinic anhydride in a mixed solvent system. mdpi.com

Other ester analogues, such as α-tocopheryl malonate and α-tocopheryl oxalate, have also been synthesized. mdpi.com The synthesis of ether-linked analogues involves the alkylation of α-tocopherol with various α-bromoacid ethyl esters, resulting in compounds like 2-bromopropionate, 2-bromobutyrate, and 2-bromovalerate, among others, with high yields under mild conditions. mdpi.com

Chemical Synthesis of α-Tocopherol Ester Analogues

| Analogue | Reactants | Catalyst/Method | Reported Yield/Conversion |

|---|---|---|---|

| α-Tocopherol Acetate (B1210297) | α-Tocopherol, Acetic Anhydride | Pyridine (solvent-free) | 99.4% conversion mdpi.com |

| α-Tocopherol Succinate | α-Tocopherol, Succinic Anhydride | Nano-silica and immobilized 4-dimethylaminopyridine | Data not specified mdpi.com |

| Ether-linked Analogues | α-Tocopherol, α-bromoacid ethyl esters | Alkylation | Very good yields mdpi.com |

Enzymatic Synthesis Research and Development

Enzymatic synthesis is gaining traction as an environmentally friendly alternative, offering high catalytic efficiency and selectivity under mild conditions. mdpi.com Lipases are the most commonly employed enzymes for the synthesis of alpha-tocopherol esters, while other enzymes like phytase are explored for phosphorylation.

Research has demonstrated the use of phospholipase C from Bacillus cereus to catalyze the hydrolysis of a precursor to yield a novel phosphate ester containing a chromanol structure. nih.gov Another significant area of research involves the use of phytase from Aspergillus niger for the phosphorylation of α-tocopherol. fao.orgnih.gov This enzyme is known for its ability to hydrolyze phytate but can also be applied in phosphorylation reactions. fao.org The optimal functioning of Aspergillus niger phytase is typically observed at acidic pH levels. nih.govnih.gov

For the synthesis of ester derivatives, lipases such as Candida antarctica lipase (B570770) B (CALB), Rhizomucor miehei lipase (RML), and Candida rugosa lipase (CRL) have been successfully used. mdpi.com For example, Novozym 435, an immobilized form of CALB, has been used to catalyze the synthesis of α-tocopherol succinate from succinic anhydride and α-tocopherol, achieving a conversion rate of 94.4%. mdpi.com Similarly, Candida rugosa lipase has been used to produce α-tocopherol succinate with a yield of 46.95% in dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net The choice of enzyme, solvent, and acyl donor significantly influences the reaction's efficiency and yield. mdpi.comresearchgate.net

Enzymatic Synthesis of α-Tocopherol Derivatives

| Derivative | Enzyme | Reactants | Solvent/System | Reported Yield/Conversion |

|---|---|---|---|---|

| α-Tocopherol Succinate | Novozym 435 (immobilized CALB) | α-Tocopherol, Succinic Anhydride | Not specified | 94.4% conversion mdpi.com |

| α-Tocopherol Succinate | Candida rugosa lipase (CRL) | α-Tocopherol, Succinic Anhydride | DMSO | 46.95% yield mdpi.comresearchgate.net |

| α-Tocopherol Acetate | CRL1 in Pichia pastoris | α-Tocopherol, Acetic Anhydride | Solvent-free | 97% conversion mdpi.com |

| Phosphate Ester | Phospholipase C (Bacillus cereus) | 1,2-diacyl-sn-glycero-3-phospho-2'-hydroxyethyl-2',5',7',8'-tetramethyl-6'-hydroxychroman | Hydrolysis | Data not specified nih.gov |

Metabolic Fate and Interconversion Pathways of Alpha Tocopherol Phosphate in Biological Systems

Hepatic Metabolism and Trafficking

The liver is the central organ for processing and distributing vitamin E forms. mdpi.com After intestinal absorption, various forms of vitamin E are transported to the liver within chylomicron remnants. pnas.orgnih.govresearchgate.net In the liver, a specific protein, the alpha-tocopherol (B171835) transfer protein (α-TTP), plays a critical role in distinguishing between different forms of vitamin E. nih.govlumenlearning.com

The preferential retention of α-T in the body is largely due to the action of α-TTP, which is highly expressed in the liver. nih.gov This protein specifically binds to α-T and facilitates its incorporation into nascent very low-density lipoproteins (VLDL). mdpi.compnas.orglumenlearning.com These VLDL particles are then secreted from the liver into the bloodstream, delivering α-T to peripheral tissues. pnas.orgnih.gov

While the mechanism for α-T is well-established, the direct incorporation of α-TP into VLDL is less clear. It is suggested that α-TP is readily hydrolyzed to α-T in vivo. nih.gov This hydrolysis likely precedes the α-TTP-mediated packaging into VLDL. Studies have shown that α-TTP-mediated secretion of α-T is not coupled to VLDL secretion and may utilize a novel pathway. pnas.org However, other research indicates that α-tocopherol supplementation can reduce VLDL secretion by modulating the VLDL transport vesicle. ucf.edunih.gov Both α- and γ-tocopherols have been shown to be incorporated into VLDL, LDL, and HDL, subsequently protecting VLDL and LDL from oxidation. nih.gov

The liver discriminates against non-α-T forms of vitamin E, leading to their preferential metabolism and excretion. nih.govnih.gov This metabolic sorting is also influenced by α-TTP, which has a much lower affinity for other tocopherols (B72186) like gamma-tocopherol (γ-T). nih.govlumenlearning.com Consequently, non-α-T forms are more readily catabolized through a pathway initiated by cytochrome P450-dependent ω-hydroxylation, followed by β-oxidation, leading to water-soluble metabolites that are excreted in the urine. nih.govresearchgate.net

While direct comparative studies on the metabolism of different tocopheryl phosphate (B84403) forms are limited, it is known that γ-T can also be phosphorylated to form gamma-tocopheryl phosphate (γ-TP). plos.orgnih.gov In cell studies, γ-TP has been shown to be more potent than α-TP in inhibiting cell proliferation and reducing the expression of the CD36 scavenger receptor. plos.orgnih.gov Given the liver's general preference for metabolizing non-α-T forms, it is plausible that γ-TP and other non-alpha-tocopheryl phosphate forms are also more rapidly metabolized and excreted compared to α-TP.

| Feature | Alpha-Tocopherol (α-T) | Non-alpha-Tocopherol Forms (e.g., γ-T) |

| Binding Affinity to α-TTP | High (Relative affinity of 100%) nih.gov | Low (e.g., γ-T has a relative affinity of 9%) nih.gov |

| Hepatic Fate | Preferentially incorporated into VLDL for transport to tissues. mdpi.comlumenlearning.com | Preferentially metabolized for excretion. nih.govnih.gov |

| Primary Metabolic Pathway | Limited metabolism. | Cytochrome P450-initiated side-chain oxidation. nih.govresearchgate.net |

| Resulting Plasma Levels | Maintained at high levels. lumenlearning.com | Found at much lower levels. lumenlearning.com |

Cellular Uptake and Intracellular Processing

The uptake of α-TP into cells and its subsequent intracellular journey are mediated by specific transport proteins that facilitate its movement across cellular membranes and within the cytoplasm.

Tocopherol Associated Proteins (TAPs), also known as SEC14L2, are intracellular proteins that can bind various lipophilic ligands, including tocopherols and their phosphorylated derivatives. plos.orgnih.gov Specifically, the human tocopherol associated protein 1 (hTAP1/SEC14L2) has been shown to bind both α-T and α-TP. plos.orgnih.gov This binding is crucial for the intracellular transport and presentation of these molecules to enzymes and other cellular compartments.

The binding of α-TP to hTAP1 is significant because α-TP carries a negative charge at physiological pH, unlike the uncharged α-T. nih.gov The ability of hTAP1 to bind both charged and uncharged ligands highlights its versatility as a lipid transport protein. nih.gov This interaction is thought to facilitate the transport of α-TP to specific enzymes or membrane locations where it can exert its biological functions. nih.gov

The function of hTAP1/SEC14L2 extends beyond simple transport; it actively participates in lipid exchange processes that can influence cellular signaling. plos.orgnih.gov Research has shown that recombinant hTAP1 can stimulate the phosphorylation of α-T, likely by facilitating its transport and presentation to a kinase. plos.orgnih.gov

Furthermore, hTAP1/SEC14L2 can interact with and modulate the activity of enzymes like phosphatidylinositol-3-kinase gamma (PI3Kγ). plos.orgresearchgate.netnih.gov Recombinant hTAP1 can reduce the in vitro activity of PI3Kγ, suggesting the formation of an inactive complex. plos.orgnih.gov The addition of α-T or α-TP can then stimulate PI3Kγ activity, possibly by promoting the release of sequestered phosphatidylinositol from hTAP1 to the enzyme. plos.orgnih.gov This suggests a model where the continuous and competitive exchange of different lipophilic ligands, including α-TP, within hTAPs modulates the activity of key signaling enzymes and makes these ligands more accessible as substrates. plos.org

| Protein | Ligands Bound | Function in Relation to α-TP |

| α-TTP | High affinity for α-T, lower for other tocopherols. nih.gov | Facilitates hepatic secretion of α-T into VLDL. mdpi.com Likely acts on α-T after hydrolysis of α-TP. |

| hTAP1/SEC14L2 | α-T, α-TP, γ-T, phosphatidylinositol, squalene. plos.orgnih.gov | Binds and transports α-TP intracellularly. plos.orgnih.gov Modulates lipid exchange and enzyme activity (e.g., PI3Kγ). plos.orgnih.gov Stimulates phosphorylation of α-T. plos.orgnih.gov |

Biotransformation and Hydrolysis

While α-TP is a stable, water-soluble molecule resistant to both acid and alkaline hydrolysis in chemical assays, it undergoes significant biotransformation within biological systems. nih.govnih.govrsc.org

The primary biotransformation pathway for α-TP in vivo is its hydrolysis back to α-T. nih.gov Studies using deuterated α-TP administered to mice have shown that it is readily taken up and hydrolyzed to form deuterated α-T, which is then distributed to plasma, liver, brain, heart, and testis. nih.govrsc.org This indicates that the body can efficiently convert the phosphorylated form back to the lipid-soluble form, which can then act as an antioxidant. nih.gov

The hydrolysis of α-TP appears to occur within cells, as no significant hydrolysis was observed in the cell culture medium itself. nih.gov While the specific enzymes responsible for this hydrolysis in various tissues are not fully elucidated, phosphatases are implicated. However, studies have shown that the hydrolysis of α-TP by phosphatases like alkaline phosphatase is a relatively slow process in vitro, suggesting that it is a difficult substrate for these enzymes. rsc.org Despite this, the consistent observation of α-T formation from α-TP in cellular and animal models confirms that this hydrolysis is a key step in its metabolic fate. nih.govrsc.org This conversion allows α-TP to serve as a water-soluble precursor for α-T. nih.gov

Putative Tocopheryl Phosphate Phosphatase Activity

While the specific enzymes responsible for the dephosphorylation of α-TP to α-T have not been fully characterized, substantial evidence points to the existence of tocopheryl phosphate phosphatase activity within biological systems. Studies have demonstrated that α-TP is efficiently hydrolyzed to α-T in vivo, a process that is evidently mediated by enzymatic action rather than spontaneous chemical breakdown.

Research involving cultured cells and mouse models has shown that when α-TP is introduced, it is readily taken up by cells and converted into α-T. nih.gov For instance, a study using a deuterated form of α-TP (α-TP(CD3)) to distinguish it from endogenous α-T found that it was effectively hydrolyzed to α-T(CD3) in both cultured cells and various tissues in mice, including plasma, liver, brain, heart, and testis. nih.gov The fact that this hydrolysis was not observed in the cell culture medium itself strongly suggests that the conversion is dependent on cellular enzymes. nih.gov This indicates that cells possess phosphatases capable of acting on α-TP.

The existence of such enzymatic activity is consistent with the broader understanding of cellular phosphorylation and dephosphorylation as a common regulatory mechanism. While α-tocopherol kinase activity, which phosphorylates α-T to form α-TP, has been suggested, a corresponding phosphatase activity would be necessary to maintain equilibrium and release the active α-T form where needed. researchgate.net The presence of α-TP in various tissues like the liver and adipose tissue further implies a regulated metabolic pathway involving both synthesis and hydrolysis. nih.govresearchgate.net

Table 1: Evidence for in vivo Hydrolysis of alpha-Tocopherol Phosphate

| Experimental System | Observation | Implication | Source |

|---|---|---|---|

| Cultured Cells | α-TP(CD3) incubated with cells resulted in intracellular α-T(CD3). No hydrolysis occurred in the cell-free culture medium. | Hydrolysis is an intracellular, enzyme-mediated process. | nih.gov |

Hydrolytic Stability Considerations in Biological Contexts

From a chemical standpoint, this compound is a notably stable molecule. The phosphate ester group confers significant resistance to hydrolysis under both acidic and alkaline conditions. nih.govnih.govresearchgate.net This inherent stability is a key characteristic that distinguishes it from other vitamin E esters, such as α-tocopherol acetate (B1210297), which requires hydrolysis in the gut for the free form to be absorbed. monash.edu

The stability of α-TP means that its conversion to α-T is not a spontaneous event in the physiological environment but rather a controlled, enzymatic process as discussed previously. This resistance to non-enzymatic hydrolysis ensures that α-TP can exist as a distinct, water-soluble form of vitamin E within tissues until it is acted upon by a specific phosphatase. nih.govresearchgate.net Its stability makes it a suitable candidate for use as a water-soluble precursor of α-T. nih.gov

Table 2: Hydrolytic Stability of this compound

| Condition | Stability of this compound | Comparison | Source |

|---|---|---|---|

| Acidic Conditions | Resistant to hydrolysis | More stable than other esters | nih.govnih.govresearchgate.net |

| Alkaline Conditions | Resistant to hydrolysis | More stable than other esters | nih.govnih.govresearchgate.net |

This dual nature—chemical stability combined with susceptibility to enzymatic hydrolysis—suggests that α-TP may serve as a stable, transportable, or storage form of vitamin E that can be converted to the biologically active α-tocopherol in a regulated manner within specific tissues or cellular compartments.

Elucidation of Molecular and Cellular Mechanisms of Alpha Tocopherol Phosphate Action

Modulation of Signal Transduction Pathways

Regulation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activity

Alpha-tocopheryl phosphate (B84403) (αTP) has been shown to modulate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade in cell proliferation, survival, and angiogenesis. Research indicates that αTP can increase the promoter activity of Vascular Endothelial Growth Factor (VEGF) in a manner dependent on the gamma isoform of PI3K (PI3Kγ) nih.govresearchgate.net. This induction of VEGF expression by αTP in monocytes is mediated through a CD36/PI3Kγ/Akt pathway nih.gov.

Interestingly, the effects of αTP on the PI3K/Akt pathway can be antagonistic to those of its unphosphorylated form, alpha-tocopherol (B171835) (αT). While αTP can activate Akt(Ser473) phosphorylation, αT can attenuate this effect bohrium.com. This suggests a nuanced regulatory relationship where the phosphorylation state of the tocopherol molecule dictates its influence on this signaling cascade. In some cellular contexts, αT has been observed to inhibit the PI3K/Akt/mTOR pathway nih.gov. Furthermore, αT can facilitate the dephosphorylation of Akt at serine-473 by promoting the recruitment of the phosphatase PHLPP1 to the plasma membrane nih.gov. In contrast, the induction of Akt(Ser473) phosphorylation by αTP is sensitive to wortmannin, a known inhibitor of phosphatidylinositol kinases, highlighting the direct involvement of this kinase family in αTP's mechanism of action bohrium.com.

Table 1: Comparative Effects of α-Tocopherol and α-Tocopheryl Phosphate on the PI3K/Akt Pathway

| Compound | Effect on PI3K/Akt Pathway | Key Findings |

| alpha-Tocopherol (αT) | Generally inhibitory or modulatory | Facilitates dephosphorylation of Akt at Ser-473 by PHLPP1 nih.gov. Can inhibit the PI3K/Akt/mTOR pathway in certain cells nih.gov. Attenuates αTP-induced Akt phosphorylation bohrium.com. |

| alpha-Tocopheryl Phosphate (αTP) | Generally activatory | Increases VEGF promoter activity in a PI3Kγ-dependent manner nih.govresearchgate.net. Induces VEGF expression via the CD36/PI3Kγ/Akt pathway nih.gov. Activates Akt(Ser473) phosphorylation in a wortmannin-sensitive manner bohrium.com. |

Influence on Protein Kinase C (PKC) Activity

The influence of tocopherols (B72186) on Protein Kinase C (PKC) activity, a key enzyme in signal transduction, has been primarily investigated with alpha-tocopherol (αT). Studies have shown that αT inhibits PKC activity, which can affect cellular processes such as the proliferation of smooth muscle cells taylorfrancis.com. The mechanism of this inhibition is not due to a direct interaction with the enzyme but rather appears to be linked to the dephosphorylation of PKC, specifically the PKCalpha isoform nih.govnih.gov. It is proposed that αT may activate a protein phosphatase, such as protein phosphatase type 2A, which in turn dephosphorylates and deactivates PKCalpha nih.govnih.gov. This inhibitory effect of αT on PKC is specific and not mimicked by beta-tocopherol, an analogue with similar antioxidant properties, suggesting a non-antioxidant-related mechanism nih.govnih.gov.

While direct studies on the specific influence of alpha-tocopheryl phosphate (αTP) on PKC activity are less prevalent in the provided research, the established non-antioxidant, signaling-specific actions of αTP suggest that its effects could differ from those of αT. Given that αT and αTP can have opposing effects on other signaling pathways like PI3K/Akt, it is plausible that their modulation of PKC activity also differs.

Impact on JNK and p38MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38MAPK cascades, are crucial in cellular responses to stress. Research on the effects of tocopherols on these pathways has revealed distinct actions of the phosphorylated and unphosphorylated forms. In tobacco BY2 suspension culture cells, pre-incubation with a low concentration of alpha-tocopherol (αT) was found to negatively interfere with the activation of MAPK in response to elicitors researchgate.net. In contrast, pre-incubation with alpha-tocopheryl phosphate (αTP) did not exhibit this inhibitory effect on stimuli-induced MAPK activation researchgate.net. This suggests that the phosphate group on the tocopherol molecule is a key determinant of its interaction with and modulation of the upstream components of the MAPK signaling cascade. The data support the hypothesis that the target of αT negatively regulates a component of the signaling pathways that leads to stress-dependent MAPK activation researchgate.net.

Gene Expression and Transcriptional Regulation

Activation of Specific Gene Promoters (e.g., Vascular Endothelial Growth Factor, VEGF)

A significant aspect of alpha-tocopheryl phosphate's (αTP) bioactivity is its ability to directly modulate gene expression. A prime example of this is the induction of Vascular Endothelial Growth Factor (VEGF) expression. Studies have demonstrated that αTP, and to a lesser extent alpha-tocopherol (αT), can increase VEGF-promoter activity nih.govresearchgate.net. This effect of αTP is dependent on the activity of phosphatidylinositol-3-kinase gamma (PI3Kγ) nih.govresearchgate.net. The signaling cascade leading to VEGF expression in monocytes involves the scavenger receptor CD36, which, upon interaction with αTP, activates the PI3Kγ/Akt pathway nih.gov. This indicates a specific, receptor-mediated mechanism through which αTP can upregulate the expression of genes crucial for processes like angiogenesis.

Table 2: Research Findings on αTP-Induced VEGF Expression

| Cell Model | Key Finding | Implicated Signaling Pathway |

| HEK293 cells | αTP increased VEGF-promoter activity. | PI3Kγ-dependent nih.govresearchgate.net. |

| THP-1 monocytes | αTP induces VEGF expression. | Mediated via CD36/PI3Kγ/Akt nih.gov. |

Antioxidant-Independent Transcriptional Modulation

The biological activities of tocopherols extend beyond their well-known antioxidant properties. Both alpha-tocopherol (αT) and alpha-tocopheryl phosphate (αTP) have been shown to modulate gene expression through mechanisms independent of radical scavenging. In fact, αTP itself does not possess antioxidant activity bohrium.com. Gene array analyses have revealed that αTP can induce gene expression more potently than αT bohrium.com. This suggests that the phosphorylated form may be a more active signaling molecule in the context of transcriptional regulation.

The concept of antioxidant-independent gene modulation by αT has been supported by studies using a synthetic analog, 6-hydroxymethyl α-tocopherol (6-HMTC), which lacks measurable radical-trapping antioxidant activity but retains the ability to modulate the expression of some genes in a manner identical to αT nih.gov. This underscores the role of the structural features of the tocopherol molecule, other than the hydroxyl group responsible for antioxidation, in interacting with cellular machinery to control gene expression. Vitamin E has been described as a cell signaling molecule that interacts with receptors and transcription factors, thereby influencing gene expression nih.govmdpi.com. The antagonistic effects of αT and αTP on certain cellular activities, such as cell proliferation and Akt phosphorylation, further point to specific, non-antioxidant-related signaling roles for each molecule bohrium.com.

Interactions with Cellular Components

Alpha-tocopherol phosphate (α-TP), a phosphorylated derivative of vitamin E, is understood to interact with various cellular components, influencing membrane dynamics and participating in enzymatic and signaling processes. nih.govcncb.ac.cn These interactions are central to its proposed biological activities, which extend beyond the antioxidant capabilities of its parent compound, alpha-tocopherol (α-T). nih.govresearchgate.net

Effects on Membrane Characteristics: Lipid Rafts, Fluidity, and Curvature

It is proposed that α-TP may indirectly exert some of its effects by altering the physical characteristics of cellular membranes, including the organization of lipid rafts, membrane fluidity, and curvature. nih.govcncb.ac.cndntb.gov.ua While direct, detailed studies on α-TP's specific influence on these properties are emerging, the behavior of its parent compound, α-T, provides foundational insights. α-T is known to partition into the lipid bilayer, where it is not randomly distributed but tends to form clusters, potentially influencing the structure and stability of the membrane. kcl.ac.uk

Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. The parent molecule, α-T, has been investigated for its potential to modulate these domains. nih.gov Some studies suggest that high doses of vitamin E could potentially destabilize robust lipid rafts, a characteristic observed in certain cancer cells. nih.gov As oxidation progresses, the stable byproducts can drive phase separation, which may increase lipid raft stability, potentially as a signal to recruit proteins for cellular recovery or termination. nih.gov

Fluidity: Membrane fluidity is crucial for many cellular functions. Research on α-T has shown that it can decrease the fluidity of liposomes that have been disturbed by the inclusion of unsaturated fatty acids. nih.govresearchgate.net This membrane-stabilizing effect is a key aspect of vitamin E's function, helping to maintain membrane integrity. nih.govtaylorfrancis.com The structural requirements for this stabilization include the chromanol moiety and a side chain of appropriate length. nih.govresearchgate.net

Curvature: Membrane curvature is essential for processes like vesicle formation and fusion. The shape of lipid molecules influences curvature; for example, lipids with smaller headgroups can impose a negative curvature. nih.gov While specific data on α-TP's direct role in altering membrane curvature is not extensively detailed in current research, its nature as a lipid mediator suggests a potential role in modulating the membrane's physical structure. nih.govmdpi.comcore.ac.ukmdpi.com

Interaction with Enzymes as a Cofactor

A proposed mechanism for the action of α-TP is its potential role as an enzyme cofactor. nih.govcncb.ac.cndntb.gov.ua A cofactor is a non-protein chemical compound required for an enzyme's catalytic activity. wikipedia.orgwikibooks.org Coenzymes, which are organic cofactors, are often derived from vitamins. libretexts.orgquora.com It is hypothesized that the phosphorylation of α-T to α-TP may represent a form of activation, enabling it to participate in enzymatic reactions that α-T cannot. usda.gov This suggests that α-TP could function as a "helper molecule," assisting in biochemical transformations within the cell. nih.govwikipedia.org While α-TP has been shown to modulate the activity of several enzymes in vitro, specific enzymes for which it acts as a definitive cofactor are a subject of ongoing investigation. nih.govcncb.ac.cn

Role as an Active Lipid Mediator

This compound is increasingly recognized as an active lipid mediator, similar to other phosphorylated lipids that play significant roles in cellular signaling. nih.govcncb.ac.cndntb.gov.ua Unlike its precursor α-T, which is primarily known for its antioxidant properties, α-TP demonstrates a range of non-antioxidant activities that involve the modulation of signal transduction and gene expression. nih.govresearchgate.net

Research findings indicate that α-TP can influence a variety of cellular processes:

Cell Proliferation and Apoptosis: In cell culture studies, α-TP has been shown to affect cell proliferation and apoptosis. nih.govresearchgate.net For instance, it inhibits the proliferation of THP-1 monocytes, an effect not observed with α-T, suggesting a distinct mechanism of action for the phosphorylated form. researchgate.net

Signal Transduction: α-TP is involved in modulating signaling pathways. nih.govresearchgate.net It can influence the expression of genes and proteins involved in key cellular signaling cascades. usda.gov

Gene Expression: The compound has been observed to alter the expression of various genes. nih.govresearchgate.net This regulatory role highlights its function as a lipid mediator capable of eliciting specific cellular responses. researchgate.net

Table 1: Proposed Molecular and Cellular Activities of this compound

| Cellular Process | Observed Effect of α-TP | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in certain cell types (e.g., THP-1 monocytes) | nih.govresearchgate.net |

| Apoptosis | Modulation of apoptotic pathways | nih.govresearchgate.net |

| Signal Transduction | Affects various signaling cascades | nih.govresearchgate.net |

| Gene Expression | Regulates the expression of multiple genes | nih.govresearchgate.netresearchgate.net |

Interaction with Cytochrome c and Peroxidase Activity

A significant interaction of α-TP has been identified with cytochrome c, a multifunctional protein in the mitochondrial intermembrane space. nih.gov Cytochrome c's primary role is in electron transport, but it can also function as a peroxidase, an activity that is crucial for initiating apoptosis. nih.govelsevierpure.com This switch in function requires a partial unfolding of the protein. nih.gov

Studies have shown that α-TP, along with its analogue α-tocopherol succinate (B1194679) (α-TOS), can induce this functional switch. nih.gov These anionic vitamin E analogues interact with cytochrome c at sites similar to those proposed for cardiolipin (B10847521), a key lipid in apoptosis signaling. nih.govelsevierpure.com This interaction leads to the disruption of the iron-sulfur bond (Fe-S(Met80)) within cytochrome c, causing the necessary conformational change to activate its peroxidase activity. nih.gov The stimulation of cytochrome c's peroxidase activity by α-TP represents a critical molecular mechanism through which this compound can participate in the regulation of apoptosis. nih.govelsevierpure.com

Table 2: Interaction of this compound with Cytochrome c

| Interacting Molecule | Binding Site | Consequence of Interaction | Functional Outcome | Reference |

|---|

| Cytochrome c | Similar to cardiolipin binding sites | Disruption of the Fe-S(Met80) bond and partial unfolding of the protein | Activation of peroxidase activity | nih.govelsevierpure.com |

Proposed Roles in Cellular Regulation

The discovery of α-TP in tissues and cells has led to new hypotheses regarding the cellular roles of vitamin E derivatives, extending beyond antioxidant defense to include active participation in cellular regulation. nih.govresearchgate.net

Signaling Molecule Hypothesis

The central hypothesis for the function of α-TP is that it acts as a signaling molecule. nih.govresearchgate.net This proposal is supported by several lines of evidence:

Endogenous Presence: α-TP is found in small but detectable amounts in plasma, various tissues, and cultured cells. nih.govcncb.ac.cnresearchgate.net

Metabolic Pathways: The existence of enzymatic pathways for both the synthesis of α-TP from α-T (via an α-T kinase) and its degradation back to α-T (via an α-TP phosphatase) has been suggested by in vitro and in vivo studies. nih.govcncb.ac.cndntb.gov.ua This metabolic cycling is a common feature of signaling molecules.

Biological Activity: As an active lipid mediator, α-TP influences fundamental cellular processes such as signal transduction, gene expression, cell proliferation, and apoptosis, which are hallmarks of a signaling molecule's function. nih.govnih.gov

The phosphorylation of α-tocopherol to α-tocopherol phosphate may therefore serve as a mechanism to activate or potentiate its role in cellular signaling networks, allowing for a finer regulation of physiological processes. usda.govresearchgate.net

Activated Form of alpha-Tocopherol Hypothesis

The hypothesis that this compound (α-TP) represents a biologically activated form of alpha-tocopherol (α-T) is supported by evidence demonstrating its presence in tissues and its distinct, often more potent, effects on cellular processes. nih.govresearchgate.net While α-T is the most biologically active form of vitamin E, primarily known for its antioxidant properties, its phosphorylated derivative, α-TP, exhibits unique regulatory activities. nih.govwikipedia.org α-TP is found in small quantities in plasma, various tissues, and cultured cells. nih.gov The existence of enzymes capable of phosphorylating α-T to α-TP and dephosphorylating α-TP back to α-T suggests a regulated metabolic conversion process within the body. nih.govresearchgate.net This enzymatic activity implies that α-TP may function not just as a pro-vitamin E, but as a distinct molecule with novel functions. nih.gov

Research indicates that α-TP modulates a range of cellular functions, including signal transduction, gene expression, proliferation, and apoptosis, often with greater efficacy than its unphosphorylated precursor. nih.govbohrium.com For instance, in studies comparing the two molecules, α-TP has been shown to be a more potent regulator of gene expression in THP-1 monocytes than α-T. bohrium.com This suggests that the phosphorylation of α-T to α-TP potentiates its biological effects in certain pathways. nih.gov A key example is the stimulation of vascular endothelial growth factor (VEGF) expression, which is crucial for angiogenesis and vasculogenesis; α-TP induces VEGF expression more effectively than α-T. bohrium.comnih.gov This enhanced effect on VEGF may explain some of the essential roles of vitamin E in processes like reproduction and wound healing. nih.gov

The differing effects of α-T and α-TP on the same signaling pathway further support the "activated form" hypothesis. They can exert antagonistic effects on the PI3K/PKB/Akt signal transduction pathway. bohrium.com For example, α-TP induces Akt(Ser473) phosphorylation, an effect that can be lessened by α-T. bohrium.com This indicates that the two molecules may act as an antagonistic pair of signaling molecules, with the phosphorylation status determining the specific cellular response. bohrium.com

Table 1: Comparative Cellular Effects of α-Tocopherol (α-T) vs. α-Tocopherol Phosphate (α-TP)

| Cellular Process | Effect of α-T | Effect of α-TP | Source(s) |

| THP-1 Monocyte Proliferation | Slightly increases | Inhibits | bohrium.com |

| CD36 Surface Expression | No significant effect | Inhibits | bohrium.com |

| VEGF Expression | Stimulates | Potently stimulates | bohrium.comnih.gov |

| Akt(Ser473) Phosphorylation | Attenuates α-TP effect | Induces | bohrium.com |

| Gene Regulation | Modulates a set of genes | Modulates a larger set of genes | bohrium.com |

Ligand for Unidentified Receptors or Transcription Factors

The diverse, non-antioxidant effects of alpha-tocopherol and its phosphorylated form on gene expression and signal transduction have led to the hypothesis that they may function as ligands for specific receptors or transcription factors. researchgate.netnih.gov The heterogeneity of the signaling pathways and gene targets modulated by these molecules suggests the existence of a common molecular mechanism, potentially involving direct interaction with a receptor or co-receptor. nih.gov This interaction would allow α-T and α-TP to influence transcription factors that target specific promoter sequences on sensitive genes. researchgate.netnih.gov

While a specific, dedicated receptor for α-TP has not yet been identified, evidence points towards interactions with nuclear receptors. Nuclear receptors are a class of proteins that act as ligand-dependent transcription factors, regulating genes involved in a multitude of physiological processes. nih.govmdpi.com Research has shown that α-T can act as a ligand for the Pregnane X Receptor (PXR), an orphan nuclear receptor. nih.gov In its active state, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to promoter regions of genes, particularly those involved in xenobiotic metabolism, such as cytochrome P450 (CYP) 3A. nih.gov The activation of PXR by α-T suggests a direct mechanism by which vitamin E can influence gene expression. nih.gov

Furthermore, the signaling pathway of the Liver X Receptor (LXR), another nuclear receptor crucial for cholesterol and lipid metabolism, has been shown to regulate the expression of α-tocopherol transfer protein (α-TTP), which is essential for maintaining plasma α-T levels. nih.gov This link between a nuclear receptor pathway and vitamin E homeostasis provides further indirect evidence for the role of these receptors in mediating vitamin E's functions. nih.gov It has been proposed that α-T and its metabolites regulate gene expression through their effects on such nuclear factors and transcription factors, potentially by direct binding or by modulating the expression of the factors themselves, such as the Sterol Regulatory Element-Binding Proteins (SREBP1 and SREBP2). nih.gov These findings support the concept that α-TP, as an active lipid mediator, may interact with yet-unidentified proteins, membrane receptors, or transcription factors to carry out its specific regulatory roles in the cell. nih.govresearchgate.net

Table 2: Investigated Interactions of α-Tocopherol with Nuclear Receptors and Transcription Factors

| Receptor / Factor | Interaction / Effect | Regulated Genes / Processes | Source(s) |

| Pregnane X Receptor (PXR) | α-T acts as a ligand, activating the receptor in vitro. | Xenobiotic detoxification (e.g., CYP3A) | nih.gov |

| Liver X Receptor (LXR) | LXR signaling pathway regulates α-TTP expression. | Vitamin E homeostasis, lipid metabolism | nih.gov |

| SREBP1 / SREBP2 | α-T modulates the expression of these transcription factors. | Lipid metabolism | nih.gov |

Investigational Biological Activities of Alpha Tocopherol Phosphate: in Vitro and Animal Models

Cellular Proliferation and Apoptosis Modulation

Inhibition of Aortic Smooth Muscle Cell and Monocyte Proliferation

Alpha-tocopherol (B171835), a well-studied form of vitamin E, has been shown to inhibit the proliferation of aortic smooth muscle cells. nih.govnih.gov This inhibitory action is significant as smooth muscle cell proliferation is a key event in the development of atherosclerosis. nih.gov Studies have demonstrated that alpha-tocopherol can inhibit protein kinase C (PKC) activity, a crucial enzyme in cell proliferation signaling pathways, in a dose-dependent manner. nih.govnih.gov Specifically, the alpha isoform of PKC appears to be selectively inhibited. nih.gov

While much of the research has focused on alpha-tocopherol, evidence suggests that its phosphorylated derivative, alpha-tocopherol phosphate (B84403), may possess even stronger anti-proliferative properties. mdpi.com In the context of monocytes, a cell type also implicated in atherosclerosis, alpha-tocopherol supplementation has been associated with a decrease in their pro-inflammatory and pro-atherogenic activities. researchgate.netresearchgate.net This includes reduced adhesion to endothelial cells, a critical step in the formation of atherosclerotic plaques. researchgate.net

Interactive Data Table: Effect of Alpha-Tocopherol on Aortic Smooth Muscle Cell Proliferation

| Compound | Cell Type | Concentration Range (µM) | Observed Effect | Key Signaling Pathway Affected |

| alpha-Tocopherol | Rat and Human Aortic Smooth Muscle Cells | 10 - 50 | Dose-dependent inhibition of proliferation | Inhibition of Protein Kinase C (PKC), specifically PKC-alpha |

Induction of Apoptosis in Various Cell Types

In contrast to the anti-apoptotic properties of alpha-tocopherol, its phosphorylated and succinated derivatives have been shown to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. imrpress.comnih.gov Alpha-tocopheryl succinate (B1194679) (alpha-TOS) is a well-known pro-apoptotic agent. imrpress.comnih.gov

More recently, alpha-tocopherol phosphate has been identified as a novel agent with the ability to induce apoptosis. mdpi.comimrpress.com One study investigating its effects on an osteosarcoma cell line found that this compound had a higher proliferative and apoptosis-inducing activity compared to alpha-TOS. imrpress.com The cytotoxic effects of both this compound and alpha-TOS appear to be attributable to the intact compounds themselves, as only minor conversion to alpha-tocopherol was observed. imrpress.com

Interactive Data Table: Pro-Apoptotic Activity of Alpha-Tocopherol Derivatives

| Compound | Cell Line | Concentration (µM) | Percentage of Apoptotic Cells |

| This compound | MG-63 (Osteosarcoma) | 80 | 64 ± 11% |

| alpha-Tocopheryl Succinate | MG-63 (Osteosarcoma) | 80 | 46 ± 9% |

Inhibition of High Glucose/Ischemic-Induced Apoptosis in Endothelial Progenitor Cells

Endothelial progenitor cells (EPCs) are crucial for vascular repair and their dysfunction is a hallmark of diabetic vascular complications. nih.gov High glucose levels, characteristic of diabetes, can impair the proliferation and increase the apoptosis of EPCs. nih.gov

Research has shown that both alpha-tocopherol and, more notably, this compound can protect EPCs from apoptosis induced by high glucose and hypoxic (ischemic) conditions. nih.govresearchgate.net These compounds were found to attenuate cell death by promoting the expression of anti-apoptotic proteins like Bcl-2 and Akt, while inhibiting pro-apoptotic signaling pathways involving nuclear factor κB p65, JNK, Notch-1, and p38MAPK. nih.gov This protective effect on EPCs suggests a therapeutic potential for this compound in conditions characterized by endothelial damage and impaired vascular repair. nih.gov

Vascular and Cardiovascular System Research

Prevention of Atherosclerotic Lesion Development in Animal Models

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Oxidative stress is considered a key contributor to its pathogenesis. nih.gov While clinical trials on alpha-tocopherol supplementation for preventing atherosclerosis have yielded conflicting results, several animal studies have demonstrated its anti-atherogenic effects. nih.govnih.govbioscientifica.com

Studies utilizing animal models, such as ApoE-deficient mice which are prone to developing atherosclerosis, have shown that this compound can significantly reduce the development of atherosclerotic lesions. monash.edu In one study, treatment with an this compound mixture resulted in a dose-dependent reduction in lesion formation. monash.edu This was accompanied by a decrease in aortic superoxide (B77818) formation and lower circulating levels of pro-inflammatory markers, including IL-6, MCP-1, IL-1β, IFN-γ, and TNF-α. monash.edu Furthermore, mice deficient in the alpha-tocopherol transfer protein, and thus vitamin E, exhibit increased severity of atherosclerotic lesions, further supporting the protective role of alpha-tocopherol in this context. pnas.orgpnas.org

Interactive Data Table: Effect of this compound on Atherosclerosis in ApoE-deficient Mice

| Treatment Group | Aortic Lesion Formation | Plasma Pro-inflammatory Cytokines | Aortic Superoxide Formation |

| Control (High-Fat, High-Cholesterol Diet) | Exacerbated | Increased | Increased |

| This compound Mixture | Dose-dependent significant reduction | Marked reduction | Marked reduction |

| alpha-Tocopherol Acetate (B1210297) | No significant reduction | No significant reduction | Not specified |

Angiogenesis Promotion and Endothelial Function Modulation

Angiogenesis, the formation of new blood vessels, is a vital process in development, reproduction, and wound healing. nih.gov this compound has been identified as a promoter of angiogenesis. nih.govresearchgate.net It is proposed that the phosphorylation of alpha-tocopherol to this compound potentiates its pro-angiogenic effects. nih.gov

The mechanism behind this appears to involve the upregulation of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govresearchgate.net this compound has been shown to increase the expression of VEGF at both the mRNA and protein levels. researchgate.net This induction of VEGF is thought to be a result of the stimulation of the PI3K/Akt signaling pathway. researchgate.net

In the context of endothelial function, alpha-tocopherol has been shown to improve this in various in vitro and in vivo models. nih.gov The pro-angiogenic and endothelial-modulating properties of this compound suggest its potential importance in physiological processes like placental development and wound healing, as well as in pathological conditions such as ischemia/reperfusion injury. nih.govresearchgate.net Furthermore, in studies with endothelial progenitor cells under high-glucose and hypoxic conditions, this compound not only inhibited apoptosis but also enhanced their migratory activity and promoted the expression of VEGF receptor 2, further highlighting its role in promoting angiogenesis. nih.gov

Neurobiological Investigations

In vitro studies utilizing guinea pig hippocampal slices have demonstrated that this compound can induce a long-lasting increase in excitatory post-synaptic potentials (EPSPs) in CA1 neurons. nih.gov This phenomenon, known as long-term potentiation (LTP), is a cellular mechanism widely considered to be a basis for learning and memory. nih.govnih.govshahed.ac.ir The application of this compound disodium (B8443419) salt resulted in a slowly developing and sustained enhancement of EPSPs. nih.gov

Notably, this induction of LTP by this compound occurred without significant alterations to the neuronal membrane potential, input resistance, or the ability of the neurons to generate action potentials. nih.gov Furthermore, the induction of this potentiation was not blocked by 2-Amino-5-phosphonovalerate (APV), an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This suggests that the mechanism by which this compound induces LTP in this model is independent of NMDA receptor activation, a pathway commonly associated with other forms of LTP. nih.govnih.gov In contrast, the water-soluble antioxidant, L-Ascorbic acid, did not produce a similar enhancement of EPSPs, raising questions about whether the LTP-inducing effect of this compound is solely related to its antioxidant properties. nih.gov

| Experimental Model | Compound | Observation | Mechanism |

| Guinea Pig Hippocampal Slices (CA1 Neurons) | This compound disodium salt | Induction of a slowly developing, long-lasting increase in excitatory post-synaptic potentials (LTP). nih.gov | Independent of NMDA receptor activation. nih.gov |

Research in rodent hippocampus models has revealed that this compound acts as a modulator of the cannabinoid system. nih.gov Studies measuring synaptic transmission have shown that this compound inhibits both glutamatergic and GABAergic transmission. nih.gov This effect is in contrast to its unphosphorylated counterpart, alpha-tocopherol, which was found to potentiate these transmissions. nih.gov

The inhibitory effects of this compound on synaptic transmission were blocked by the cannabinoid receptor 1 (CB1R) antagonist, AM251, indicating that these actions are mediated by cannabinoid receptors. nih.gov While this compound did not appear to directly bind to CB1Rs, it was observed to inhibit forskolin-evoked Erk1/2 phosphorylation in a non-additive manner with CB1R agonists. nih.gov Additionally, this compound was found to attenuate the depolarization-induced suppression of excitation, a phenomenon known to be mediated by the endocannabinoid system. nih.gov These findings identify this compound as a novel lipid modulator of the cannabinoid system within the rodent hippocampus. nih.gov

| Experimental Model | Compound | Effect on Synaptic Transmission | Interaction with Cannabinoid System |

| Rodent Hippocampus | This compound | Inhibition of glutamatergic and GABAergic transmission. nih.gov | Effects are mediated by cannabinoid receptors (CB1Rs) and it attenuates depolarization-induced suppression of excitation. nih.gov |

Immunomodulatory Effects

Detailed research findings specifically investigating the effects of this compound on immune cell chemotaxis, phagocytosis, T-cell-mediated immune functions, macrophage activity, and the regulation of cytokine release in in vitro and animal models were not identified in the provided search results. The available literature focuses on the immunomodulatory properties of alpha-tocopherol.

No specific data is available for this compound.

No specific data is available for this compound.

No specific data is available for this compound.

Anti-Inflammatory Effects in Preclinical Models

This compound (α-TP), a water-soluble derivative of vitamin E, has been investigated for its potential anti-inflammatory properties in various preclinical settings. While much of the research has focused on its parent compound, alpha-tocopherol (α-T), studies suggest that α-TP also modulates inflammatory pathways. researchgate.net The anti-inflammatory actions of tocopherols (B72186) are believed to extend beyond their antioxidant capabilities, involving the modulation of cellular signaling pathways that regulate the expression of inflammatory mediators. nih.govnih.gov

In preclinical studies, α-T has been shown to decrease the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov It also reduces the adhesion of monocytes to the endothelium, a critical step in the inflammatory process. nih.gov Animal models have demonstrated that tocopherols possess significant anti-inflammatory activity. nih.gov For instance, in a mouse model of allergic inflammation, vitamin E treatment led to a significant decrease in lymphocyte proliferation and the production of Th2 cytokines IL-4 and IL-5. nih.gov

While direct studies on α-TP are less numerous, its ability to act as a pro-vitamin and be converted to α-T within cells suggests it can exert similar anti-inflammatory effects. nih.govnih.gov Research on cell cultures subjected to conditions mimicking diabetes mellitus, which involves both oxidative stress and inflammation, showed that α-T had protective anti-inflammatory and antioxidant effects. rjdnmd.org Given that α-TP modulates signaling pathways and physiological processes like inflammation, its role in these mechanisms is an active area of investigation. researchgate.net The anti-inflammatory properties of tocopherols are linked to their ability to modulate key signaling pathways, including those involving protein kinase C (PKC) and nuclear factor-kappa B (NF-κB), a primary regulator of inflammatory gene expression. nih.govmdpi.com

| Model System | Compound | Observed Anti-Inflammatory Effect | Potential Mechanism |

|---|---|---|---|

| LPS-stimulated monocytes (Human) | α-Tocopherol | Reduced production of IL-1β. nih.gov | Inhibition of inflammatory cytokine production. |

| Allergic mouse model | Vitamin E | Decreased lymphocyte proliferation and production of IL-4 and IL-5. nih.gov | Modulation of Th2 immune response. |

| Parotid gland cell culture (mouse) | α-Tocopherol | Attenuated harmful effects of hyperglycemic and inflammatory conditions. rjdnmd.org | Antioxidant and anti-inflammatory actions. |

| Various in vitro models | α-Tocopherol | Inhibition of protein kinase C (PKC) activity. mdpi.com | Modulation of cellular signaling pathways. |

Potential Antimicrobial Activities and Mechanisms

This compound has demonstrated notable antimicrobial properties, particularly in its ability to inhibit bacterial growth and biofilm formation. nih.gov An in vitro study assessing strategies to combat antibiotic resistance found that anionic α-tocopherol phosphate liposomes exhibited antibacterial effects and could inhibit the growth of Streptococcus oralis. nih.gov Furthermore, when combined with the cationic electrolyte Tris, α-TP showed augmented penetration into oral multi-species biofilms, enhancing its bactericidal effect. nih.gov

The primary mechanisms behind α-TP's antimicrobial action are thought to involve its interaction with the bacterial cell membrane. It is proposed that tocopherol derivatives can cause alterations at the membrane level, leading to disruptions in integrity and fluidity. nih.govresearchgate.net This disruption can interfere with crucial cellular processes, including bacterial adhesion, which is the first step in biofilm formation. nih.gov By modifying the cell membrane, these compounds may also facilitate the entry of other antimicrobial agents, suggesting a potential for synergistic effects with conventional antibiotics. researchgate.net

In comparative studies, α-TP has shown direct antimicrobial activity against various microorganisms responsible for prosthetic and joint infections, a feature not observed to the same extent with other forms of vitamin E like α-tocopheryl acetate. nih.gov Its ability to significantly hamper bacterial adhesion and prevent biofilm development, especially by pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, makes it a promising candidate for applications like coating medical implants to prevent infections. nih.gov

| Bacterial Strain | Activity Observed | Key Finding | Proposed Mechanism |

|---|---|---|---|

| Streptococcus oralis | Inhibition of growth. nih.gov | α-TP liposomes showed antibacterial effects. nih.gov | Membrane disruption. |

| Oral multi-species biofilms | Enhanced bactericidal effect. nih.gov | Co-delivery with Tris augmented penetration into biofilms. nih.gov | Increased biofilm penetration. |

| Staphylococcus aureus | Inhibition of biofilm formation. nih.gov | Showed 100% reduction in biofilm formation at 24h. nih.gov | Interference with bacterial adhesion. nih.gov |

| Staphylococcus epidermidis | Inhibition of biofilm formation. nih.gov | Caused a 92-97% reduction in biofilm formation. nih.gov | Interference with bacterial adhesion. nih.gov |

Comparative Potency Studies with alpha-Tocopherol and Derivatives

Comparative studies have highlighted key differences in the biological activities of this compound relative to its parent compound, α-T, and other derivatives like alpha-tocopheryl acetate (α-T-Ac). A significant distinction lies in their antimicrobial potency. In vitro research demonstrated that α-TP displayed direct antimicrobial activity against several bacterial strains, whereas α-T-Ac did not show the same effect under the tested conditions. nih.gov Both esters were able to interfere with bacterial adhesion and biofilm formation, but the activity of α-TP was significantly greater than that of α-T-Ac. nih.gov For example, against S. epidermidis, α-TP caused a 92–97% reduction in biofilm formation, compared to a 44–70% reduction by α-T-Ac. nih.gov This enhanced antimicrobial efficacy of α-TP is likely attributable to its higher water solubility, which makes it more suitable for use in aqueous in vitro testing systems compared to the more hydrophobic forms of vitamin E. nih.gov

In the context of antioxidant activity, the picture is more complex. The hydroxyl group on the chromanol ring of α-T, which is responsible for its potent free-radical scavenging ability, is phosphorylated in α-TP. nih.gov This structural modification means α-TP itself has very little direct radical-trapping antioxidant capacity. nih.gov However, α-TP can function as a "pro-vitamin," being converted into the active α-T by cellular phosphatases after uptake into cells. nih.govnih.gov This bioconversion allows α-TP to provide antioxidant effects indirectly. Studies have shown that pre-treatment of keratinocytes with α-TP protected them against UVA1-induced reactive oxygen species (ROS) generation to a similar extent as α-T. nih.gov This photoprotective effect was attributed to the intracellular release of α-T from α-TP. nih.gov Therefore, while α-T is the more potent direct antioxidant, α-TP offers the advantage of water solubility and can deliver the active form of vitamin E to cells.

| Compound | Property | Comparative Potency | Reason/Mechanism |

|---|---|---|---|

| α-Tocopherol Phosphate (α-TP) | Antimicrobial Activity | Higher than α-T-Ac. nih.gov | Enhanced water solubility allows for greater efficacy in vitro. nih.gov |

| α-Tocopheryl Acetate (α-T-Ac) | Antimicrobial Activity | Lower than α-TP; no direct antimicrobial effect observed in some studies. nih.gov | Lower water solubility. |

| α-Tocopherol Phosphate (α-TP) | Direct Antioxidant Activity | Very low. nih.gov | The antioxidant hydroxyl group is blocked by phosphorylation. nih.gov |

| α-Tocopherol (α-T) | Direct Antioxidant Activity | High. nih.gov | Possesses a free hydroxyl group for radical scavenging. |

| α-Tocopherol Phosphate (α-TP) | Cellular Antioxidant Effect | Comparable to α-T after cellular uptake. nih.gov | Acts as a pro-vitamin, converting to α-T inside cells. nih.govnih.gov |

Advanced Analytical Methodologies for the Quantification and Characterization of Alpha Tocopherol Phosphate

Extraction Techniques from Complex Biological and Food Matrices

The accurate quantification of alpha-tocopherol (B171835) phosphate (B84403) from intricate matrices such as tissues, plasma, and food products presents a significant analytical challenge. Unlike its non-phosphorylated counterpart, α-TP is a water-soluble molecule, rendering traditional lipid extraction methods ineffective. nih.govresearchgate.net Furthermore, it exhibits resistance to both acid and alkaline hydrolysis, which means it cannot be detected using standard assays designed for total vitamin E that often involve a saponification step. nih.govresearchgate.net

Standard solvent extraction procedures for α-T typically employ non-polar solvents like hexane, often mixed with a more polar solvent such as ethanol (B145695) or ethyl acetate (B1210297) to disrupt matrix interactions. aocs.orgusda.gov These methods are designed to isolate lipid-soluble compounds and would fail to recover the polar α-TP, which would remain in the aqueous phase.

Development of Novel Extraction Methods for Co-Analysis with alpha-Tocopherol

The discovery of α-TP as a naturally occurring vitamer necessitated the development of new extraction protocols that could simultaneously isolate both the lipid-soluble α-T and the water-soluble α-TP from a single biological specimen. nih.govresearchgate.net This co-analysis is crucial for understanding the metabolic relationship and relative concentrations of the two compounds.